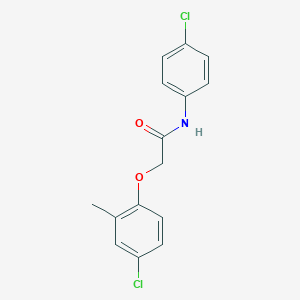
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide, also known as diclosulam, is a herbicide that is widely used in the agricultural industry to control weeds. It belongs to the sulfonylurea family of herbicides and has a unique chemical structure that makes it effective against a wide range of weed species.
Wissenschaftliche Forschungsanwendungen
Diclosulam has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weed species. It has also been used in scientific research to study the effects of herbicides on plant growth and development. Diclosulam has been shown to inhibit the biosynthesis of branched-chain amino acids in plants, leading to a disruption of protein synthesis and ultimately cell death.
Wirkmechanismus
Diclosulam works by inhibiting the activity of acetolactate synthase (ALS), which is an enzyme involved in the biosynthesis of branched-chain amino acids in plants. By inhibiting ALS, 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide disrupts the production of essential proteins and ultimately leads to cell death. This mechanism of action is similar to other sulfonylurea herbicides and has been extensively studied in the scientific literature.
Biochemical and Physiological Effects
Diclosulam has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth. This leads to a disruption of normal plant metabolism and ultimately cell death. Diclosulam also affects the photosynthetic machinery of plants, leading to a reduction in chlorophyll content and a decrease in photosynthetic efficiency.
Vorteile Und Einschränkungen Für Laborexperimente
Diclosulam has several advantages for use in lab experiments. It is a potent herbicide that is effective against a wide range of weed species, making it a useful tool for studying the effects of herbicides on plant growth and development. It is also relatively stable and can be stored for long periods of time without degradation. However, 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide has some limitations for use in lab experiments. It is highly toxic and must be handled with care, and its use is restricted in some countries due to environmental concerns.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide. One area of interest is the development of new herbicides based on the chemical structure of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide. Researchers are also interested in studying the effects of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide on non-target organisms, such as insects and soil microorganisms. Another area of interest is the development of new methods for the synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide that are more efficient and environmentally friendly. Finally, there is a need for more research on the long-term effects of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide on soil health and the environment.
Synthesemethoden
Diclosulam is synthesized through a multi-step process that involves the reaction of 2-methyl-4-chlorophenol with chloroacetyl chloride to form 2-(4-chloro-2-methylphenoxy)acetamide. This intermediate is then reacted with 4-chloroaniline in the presence of a base to form 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide. The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide is a complex process that requires careful control of reaction conditions to ensure high yields and purity.
Eigenschaften
CAS-Nummer |
5159-88-6 |
|---|---|
Produktname |
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide |
Molekularformel |
C15H13Cl2NO2 |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-8-12(17)4-7-14(10)20-9-15(19)18-13-5-2-11(16)3-6-13/h2-8H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
JZVKTECSYXJMAE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)Cl |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B185366.png)


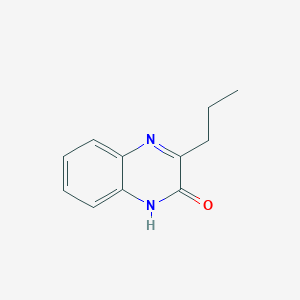



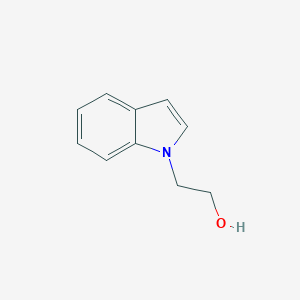
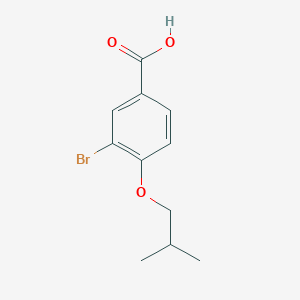
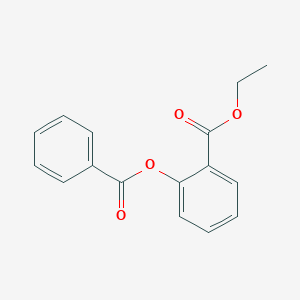
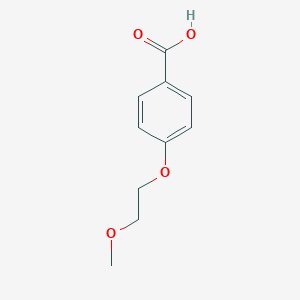


![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)